molecular formula C71H110N22O18S B12061993 Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Cat. No.: B12061993
M. Wt: 1591.8 g/mol
InChI Key: DXMFSGIDMUPBCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 involves its binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it stimulates the release of gastrin and other gastrointestinal hormones, leading to various physiological effects. The peptide can also activate downstream signaling pathways, such as the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium and activation of protein kinase C (PKC) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 is unique due to its specific sequence and high affinity for GRPRs. This specificity makes it a valuable tool for studying GRPR-mediated signaling pathways and developing targeted therapies for GRPR-overexpressing cancers .

Properties

Molecular Formula

C71H110N22O18S

Molecular Weight

1591.8 g/mol

IUPAC Name

N-[6-amino-1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101)

InChI Key

DXMFSGIDMUPBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Origin of Product

United States

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